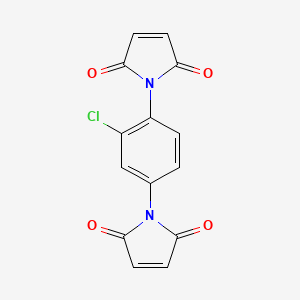

1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione)

Descripción general

Descripción

Synthesis Analysis

The synthesis of polymers containing 1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione) derivatives involves palladium-catalyzed coupling reactions, such as Suzuki coupling, to produce polymers with strong fluorescence and distinct optical and electrochemical properties. Zhang and Tieke (2008) described the synthesis of highly luminescent polymers using derivatives of 1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione) through Pd-catalyzed Suzuki coupling, yielding polymers with molecular weights of 8000−10,000 Da and solubility in common organic solvents (Zhang & Tieke, 2008).

Molecular Structure Analysis

The crystal structure and molecular geometry of compounds derived from 1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione) have been extensively studied to understand their interaction and assembly in the solid state. Lv et al. (2013) characterized novel derivatives through X-ray crystal structure determination, providing insights into their molecular arrangements and potential applications in material science (Lv et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of 1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione) derivatives have been explored in various polymerization reactions, leading to materials with desirable electrical and photophysical characteristics. Sotzing et al. (1996) reported the electropolymerization of bis(pyrrol-2-yl) arylenes to form conducting polymers, demonstrating the compound's utility in developing electrically conductive materials (Sotzing et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, molecular weight, and thermal stability, of polymers derived from 1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione) have been thoroughly investigated. These properties are crucial for their application in optoelectronic devices and other technological applications. Beyerlein and Tieke (2000) synthesized π-conjugated polymers containing the compound, highlighting their good solubility, processability, and photostability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Aplicaciones Científicas De Investigación

Luminescent Polymers

1,1'-(2-chloro-1,4-phenylene)bis(1H-pyrrole-2,5-dione) has been utilized in the synthesis of highly luminescent polymers. These polymers, such as those containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibit strong fluorescence and are soluble in common organic solvents. They demonstrate significant optical and electrochemical properties, making them suitable for electronic applications like polymer light-emitting diodes ((Zhang & Tieke, 2008)).

Photoluminescent Conjugated Polymers

The compound has been instrumental in creating photoluminescent conjugated polymers and copolymers. These materials show strong photoluminescence, making them potential candidates for electronic applications due to their good solubility, processability into thin films, and photochemical stability (Beyerlein & Tieke, 2000).

Red-Emitting Polymers

In the realm of optoelectronics, red-emitting diketopyrrolopyrrole-alt-phenylenevinylene polymers synthesized using this compound have shown promise. These polymers, characterized by excellent thermal stability and strong red photoluminescence, are promising materials for polymer light-emitting diodes with low turn-on voltages and nearly pure red emission (Qiao et al., 2010).

Conducting Polymers

This chemical has also been used in the development of conducting polymers from low oxidation potential monomers based on pyrrole. These polymers are stable in the electrically conducting form and have applications in various electronic devices (Sotzing et al., 1996).

Corrosion Inhibition

Novel derivatives, including this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel. These derivatives display a significant inhibition efficiency, demonstrating their potential as protective agents in corrosive environments (Dhaef et al., 2021).

Propiedades

IUPAC Name |

1-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClN2O4/c15-9-7-8(16-11(18)3-4-12(16)19)1-2-10(9)17-13(20)5-6-14(17)21/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBYRPWUHYUIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)N3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-(2-Chloro-1,4-phenylene)-bis-(1h-pyrrole-2,5-dione) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

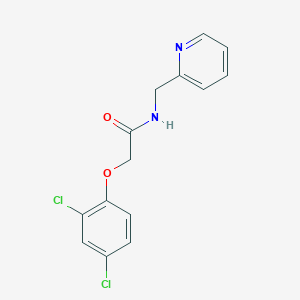

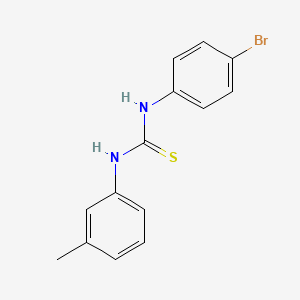

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)

![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)

![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)

![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)

![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5765548.png)

![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)

![2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)

![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5765578.png)